HU 210
HU 210
A highly potent cannabinoid receptor agonist (Ki values are 0.061 and 0.52 nM at cloned human CB1 and CB2 receptors respectively). Induces spatial memory deficits and suppresses hippocampal firing rates in rats. Also displays agonist activity at GPR55 (EC50 = 26 nM).
Brand Name:
Vulcanchem
CAS No.:
112830-95-2
VCID:
VC0004288
InChI:
InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1
SMILES:
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O
Molecular Formula:
C25H38O3
Molecular Weight:
386.6 g/mol
HU 210
CAS No.: 112830-95-2
Inhibitors
VCID: VC0004288
Molecular Formula: C25H38O3
Molecular Weight: 386.6 g/mol
CAS No. | 112830-95-2 |
---|---|
Product Name | HU 210 |
Molecular Formula | C25H38O3 |
Molecular Weight | 386.6 g/mol |
IUPAC Name | (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Standard InChI | InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1 |
Standard InChIKey | SSQJFGMEZBFMNV-WOJBJXKFSA-N |
Isomeric SMILES | CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O |
SMILES | CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Canonical SMILES | CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O |
Appearance | Assay:>98%A crystalline solid |
Description | A highly potent cannabinoid receptor agonist (Ki values are 0.061 and 0.52 nM at cloned human CB1 and CB2 receptors respectively). Induces spatial memory deficits and suppresses hippocampal firing rates in rats. Also displays agonist activity at GPR55 (EC50 = 26 nM). |
Synonyms | 1,1-dimethylheptyl-11-hydroxytetrahydrocannabinol 1,1-dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol 11-hydroxy-delta(8) -tetrahydrocannabinol-dimethylheptyl 11-hydroxy-delta-8-DMH-THC 11-hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl 11-OH-delta(8)-THC-DMH 5'(1,1-dimethylheptyl)-7-hydroxyhexahydrocannabinol 6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)- 7-hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl dexanabinol HU 210 HU 211 HU 211, (6aR-trans)-isomer HU-210 HU-211 HU210 |
PubChem Compound | 9821569 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume